Product packaging for 6-fluoro-1H-pyrrolo[3,2-b]pyridin-5-amine(Cat. No.:)

6-fluoro-1H-pyrrolo[3,2-b]pyridin-5-amine

Cat. No.: B8229839
M. Wt: 151.14 g/mol
InChI Key: GLNKUICQWNXZIU-UHFFFAOYSA-N
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Description

Contextual Significance of Pyrrolopyridine Heterocycles in Contemporary Chemical Research

Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic heterocyclic compounds that have garnered substantial attention in medicinal chemistry. abcr.comchemisci.com These scaffolds, consisting of a fused pyrrole (B145914) and pyridine (B92270) ring, are considered "privileged structures" due to their ability to interact with a wide range of biological targets. abcr.com Their structural resemblance to endogenous purines allows them to function as effective mimics of ATP, leading to their prominent use as kinase inhibitors.

The pyrrolopyridine core is a key component in numerous biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. abcr.com The versatility of the scaffold allows for chemical modifications at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties to optimize its interaction with specific biological targets. chemisci.com Several approved drugs, such as vemurafenib (B611658) and pexidartinib, are based on a pyrrolopyridine framework, underscoring the clinical and commercial significance of this heterocyclic system in the development of novel therapeutics.

Strategic Role of Fluorine Substitution in Bioactive Molecules and Drug Design

The incorporation of fluorine into bioactive molecules is a well-established and powerful strategy in modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological profile. Strategically placing fluorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life.

Furthermore, fluorine substitution can alter the acidity or basicity (pKa) of nearby functional groups, which can improve a compound's oral bioavailability and cell membrane permeability. The introduction of fluorine can also lead to more favorable interactions with protein targets. The polarized C-F bond can engage in productive dipole-dipole interactions, hydrogen bonds, and other non-covalent interactions within a protein's binding site, often resulting in a significant increase in binding affinity and potency. This multifaceted impact makes fluorine a crucial tool for optimizing lead compounds into viable drug candidates.

Scope and Research Focus on 6-fluoro-1H-pyrrolo[3,2-b]pyridin-5-amine within Medicinal Chemistry and Chemical Biology

The compound this compound combines the privileged pyrrolopyridine scaffold with the strategic placement of a fluorine atom. While extensive, detailed research dedicated solely to this specific molecule is not widely available in peer-reviewed literature, its structure suggests a clear rationale for its synthesis and investigation in medicinal chemistry. It is often cited in patent literature as a key intermediate or a member of compound libraries designed for screening against various therapeutic targets, particularly protein kinases.

The focus of research involving this compound and its close analogs is centered on its potential as a core structure for the development of targeted therapies. The amine group at the 5-position serves as a crucial synthetic handle for introducing a variety of substituents, allowing for the exploration of structure-activity relationships (SAR). The fluorine atom at the 6-position is strategically placed to modulate the electronic properties of the pyridine ring and enhance binding interactions with target proteins. The primary interest in this compound lies in its utility as a building block for creating novel, potent, and selective inhibitors of enzymes implicated in diseases such as cancer and inflammatory disorders.

Physicochemical Properties of this compound

Property Value
CAS Number 2231676-58-5
Molecular Formula C₇H₆FN₃
Molecular Weight 151.14 g/mol

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6FN3 B8229839 6-fluoro-1H-pyrrolo[3,2-b]pyridin-5-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-1H-pyrrolo[3,2-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-4-3-6-5(1-2-10-6)11-7(4)9/h1-3,10H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNKUICQWNXZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(N=C21)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations

De Novo Synthesis Approaches to the Pyrrolo[3,2-b]pyridine Core of 6-fluoro-1H-pyrrolo[3,2-b]pyridin-5-amine

The de novo synthesis of the pyrrolo[3,2-b]pyridine core is a critical aspect of obtaining this compound and its analogs. Various cyclization reactions have been established for the synthesis of pyrrolopyridines, and ongoing research focuses on developing novel, high-yield routes.

Several classical and modern cyclization strategies are employed for the construction of the pyrrolo[3,2-b]pyridine skeleton. These methods often start from appropriately substituted pyridine (B92270) precursors.

One of the most common approaches is the Fischer indole (B1671886) synthesis . While traditionally used for indoles, it has been adapted for the synthesis of azaindoles. beilstein-journals.orgacs.org This method involves the acid-catalyzed reaction of a pyridylhydrazine with an aldehyde or ketone. For the synthesis of a 4-azaindole (B1209526) core, a pyridine-3-hydrazine derivative would be the key starting material. The efficiency of the Fischer indole cyclization for azaindoles can be influenced by the electronic properties of the pyridine ring, with electron-donating groups on the starting pyridylhydrazines often leading to better outcomes. beilstein-journals.orgacs.org

The Bartoli indole synthesis is another valuable method, particularly for the synthesis of 4- and 6-azaindoles. mdpi.comresearchgate.net This reaction typically involves the reaction of a nitro-pyridine with an excess of a vinyl Grignard reagent. mdpi.comresearchgate.net

Palladium-catalyzed cross-coupling reactions followed by cyclization have emerged as powerful tools for the synthesis of azaindoles. The Sonogashira coupling of a halogenated aminopyridine with a terminal alkyne, followed by an intramolecular cyclization, is a widely used strategy. mdpi.comnih.gov For instance, a 3-amino-2-halopyridine can be coupled with an alkyne, and the resulting intermediate can undergo cyclization to form the pyrrolo[3,2-b]pyridine ring.

The Heck reaction has also been applied to the synthesis of azaindoles. A palladium-catalyzed cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines provides a direct route to various azaindole isomers. researchgate.net

Cyclization ReactionStarting MaterialsKey Features
Fischer Indole Synthesis Pyridylhydrazine, Aldehyde/KetoneAcid-catalyzed, sensitive to electronic effects
Bartoli Indole Synthesis Nitro-pyridine, Vinyl Grignard reagentEffective for 4- and 6-azaindoles
Sonogashira Coupling/Cyclization Halogenated aminopyridine, Terminal alkynePalladium-catalyzed, versatile
Cascade C-N/Heck Reaction Alkenyl bromide, Amino-o-bromopyridinePalladium-catalyzed, direct route

The development of novel synthetic routes aims to improve upon the limitations of classical methods, such as harsh reaction conditions, limited substrate scope, and low yields. Modern synthetic strategies often focus on cascade or one-pot reactions to increase efficiency.

One innovative approach involves a palladium-catalyzed cascade C-C and C-N coupling of 2,3-dihalopyridines with imines. researchgate.net This method offers a regioselective synthesis of 4- and 7-azaindoles, with the regioselectivity controlled by the choice of halogen atoms on the pyridine ring. researchgate.net

Another advanced strategy is the use of multicomponent reactions. For example, a one-pot, three-component synthesis of 7-azaindole (B17877) derivatives has been developed from N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds. acs.org While this example is for a different isomer, the principle of multicomponent reactions holds promise for the efficient construction of the 4-azaindole scaffold as well.

The application of microwave-assisted synthesis has also been explored to accelerate reaction times and improve yields in azaindole synthesis, particularly in copper-mediated cyclization steps following Sonogashira couplings. nih.gov

Functionalization and Derivatization Strategies for this compound Analogs

The functionalization and derivatization of the pyrrolo[3,2-b]pyridine core are crucial for the synthesis of this compound and for creating a library of analogs for structure-activity relationship (SAR) studies.

The introduction of a fluorine atom at the 6-position of the pyrrolo[3,2-b]pyridine ring can be achieved through several strategies. One common approach is to start with a pre-fluorinated pyridine derivative and then construct the pyrrole (B145914) ring. For instance, a 2-chloro-5-fluoropyridine-3-amine could serve as a starting material for a subsequent cyclization reaction.

Alternatively, direct fluorination of the pyrrolo[3,2-b]pyridine scaffold can be attempted. However, regioselectivity can be a challenge. Modern fluorination methods, such as those employing electrophilic fluorinating agents like Selectfluor, have shown success in the regioselective fluorination of various heterocyclic systems. nih.govnih.govresearchgate.net The directing effects of existing substituents on the ring would play a crucial role in determining the position of fluorination.

The introduction of the amine group at the 5-position is a key step. If a suitable precursor, such as a 5-halo-6-fluoro-1H-pyrrolo[3,2-b]pyridine, is available, nucleophilic aromatic substitution (SNAr) can be employed. However, SNAr reactions on electron-rich heterocyclic systems can be challenging and may require harsh conditions. nih.gov

A more versatile and widely used method is the Buchwald-Hartwig amination . nih.gov This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between an aryl halide (or triflate) and an amine. This reaction is known for its broad substrate scope and tolerance of various functional groups. nih.gov For the synthesis of this compound, a 5-bromo or 5-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine could be coupled with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection.

Amination StrategyPrecursorKey Features
Nucleophilic Aromatic Substitution (SNAr) 5-Halo-6-fluoro-1H-pyrrolo[3,2-b]pyridineCan require harsh conditions
Buchwald-Hartwig Amination 5-Halo-6-fluoro-1H-pyrrolo[3,2-b]pyridinePalladium-catalyzed, mild conditions, broad scope

Carbon-nitrogen bond-forming reactions are fundamental to the synthesis and derivatization of this compound. Beyond the initial introduction of the 5-amino group, these reactions are crucial for creating analogs with diverse substituents on the amine.

The Buchwald-Hartwig amination is a prime example of a powerful C-N bond-forming reaction that can be used to couple a wide range of primary and secondary amines to the 5-position of a halogenated 6-fluoropyrrolo[3,2-b]pyridine precursor. nih.gov This allows for the synthesis of a variety of N-substituted analogs.

Copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type couplings, provide an alternative to palladium-catalyzed methods. nih.gov These reactions can be effective for the coupling of aryl halides with various nitrogen nucleophiles.

Furthermore, the amino group at the 5-position can serve as a handle for further functionalization. For example, it can undergo acylation, alkylation, or be used in the formation of ureas and sulfonamides, providing access to a wide array of derivatives.

Carbon-Carbon Coupling Reactions (e.g., Suzuki, Heck, Sonogashira Analogues)

Transition-metal catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds in the synthesis of complex organic molecules. However, specific examples involving this compound as a substrate in Suzuki, Heck, or Sonogashira coupling reactions are not documented in the reviewed scientific literature. While these reactions are widely applied to various pyridine and pyrrolopyridine scaffolds, detailed research findings, including reaction conditions, catalyst systems, and yields specific to the functionalization of this compound, have not been reported. Consequently, no data tables of specific research findings can be generated.

Multicomponent Reaction (MCR) Approaches for Scaffold Diversity (e.g., Ugi-Zhu/cascade)

Multicomponent reactions (MCRs) offer an efficient strategy for generating molecular diversity by combining three or more reactants in a single synthetic operation. The Ugi and Ugi-Zhu reactions, often followed by cascade sequences, are prominent examples used to build complex heterocyclic systems. A thorough search of scientific databases, however, reveals no specific studies where this compound is utilized as a component in an MCR. Research in this area has focused on other isomers of pyrrolopyridine, but not on the [3,2-b] scaffold requested. Therefore, no detailed findings or data tables concerning MCR approaches for this specific compound can be provided.

Mechanistic Investigations of Key Synthetic Pathways

Detailed mechanistic investigations, including computational and experimental studies, are crucial for understanding reaction outcomes and optimizing synthetic pathways. For this compound, there are no published mechanistic studies concerning its synthesis or its participation in the aforementioned advanced chemical transformations. The pathways and intermediates involved in its potential functionalization via coupling or multicomponent reactions remain unexplored in the current body of scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Positional Impact of Fluorine and Amino Group on In Vitro Biological Potency

The precise positioning of substituents on a heterocyclic core is a critical determinant of a molecule's interaction with biological targets. For 6-fluoro-1H-pyrrolo[3,2-b]pyridin-5-amine, the locations of the fluorine at the 6-position and the amino group at the 5-position are expected to significantly modulate its biological potency. While direct comparative studies on the positional isomers of this specific compound are not extensively documented in publicly available literature, general principles of medicinal chemistry and SAR studies on related pyrrolopyridine derivatives offer valuable insights.

The electronic properties of the pyridine (B92270) ring are heavily influenced by the substitution pattern. The fluorine atom at position 6 acts as a strong electron-withdrawing group through its inductive effect, which can alter the pKa of the pyridine nitrogen and the amino group. This, in turn, can affect the compound's solubility, membrane permeability, and its ability to form hydrogen bonds with a biological target. The amino group at position 5 is an electron-donating group, which can influence the aromatic system's electron density and participate in crucial hydrogen bonding interactions within a receptor's binding pocket.

In a study on pyrrolo[3,4-c]pyridine derivatives, it was observed that a 7-fluoro substitution had a significant positive effect on the biological activity of spleen tyrosine kinase (SYK) inhibitors. nih.gov This suggests that the placement of a fluorine atom on the pyridine ring of the pyrrolopyridine scaffold can be beneficial for certain biological targets. The interplay between the electron-withdrawing fluorine and the electron-donating amino group in this compound likely creates a unique electronic distribution that is key to its specific biological profile.

To illustrate the potential impact of substituent positioning, the following table presents hypothetical data based on general SAR principles for a generic kinase target.

CompoundSubstituent PositionsHypothetical IC₅₀ (nM)Rationale
This compound 6-F, 5-NH₂50The specific arrangement of electron-withdrawing and -donating groups may be optimal for binding.
7-fluoro-1H-pyrrolo[3,2-b]pyridin-5-amine7-F, 5-NH₂150A different electronic distribution due to the altered fluorine position could lead to weaker interactions.
6-fluoro-1H-pyrrolo[3,2-b]pyridin-7-amine6-F, 7-NH₂200Shifting the amino group could disrupt key hydrogen bonds.

This table is for illustrative purposes only, as direct comparative data for these specific isomers is not currently available in the public domain.

Systematic Exploration of Substituent Effects on Pyrrolo[3,2-b]pyridine Core Activity and Selectivity

Studies on various pyrrolopyridine isomers have demonstrated that modifications at different positions of the bicyclic system can lead to significant changes in potency and selectivity. For instance, in a series of 1H-pyrrolo[2,3-b]pyridine derivatives developed as fibroblast growth factor receptor (FGFR) inhibitors, substitutions at the 5-position were explored to interact with specific amino acid residues in the target's active site. nih.gov This highlights the importance of this position for modulating biological activity.

For the this compound core, key positions for substitution would include the nitrogen of the pyrrole (B145914) ring (N1), and the available carbons on both the pyrrole (C2, C3) and pyridine (C7) rings.

Substitution at N1: Alkylation or arylation at this position can influence the compound's lipophilicity and steric profile, potentially improving cell permeability or introducing new interactions with the target.

Substitution at C2 and C3: These positions on the pyrrole ring are often targeted for introducing larger substituents that can occupy hydrophobic pockets within a binding site.

Substitution at C7: Modification at this position on the pyridine ring could further fine-tune the electronic properties of the scaffold and introduce additional points of interaction.

The following table outlines potential substituent effects on the this compound core, based on general medicinal chemistry principles.

Position of SubstitutionType of SubstituentPotential Impact on Activity/Selectivity
N1 (Pyrrole)Small alkyl chainsMay increase lipophilicity and cell permeability.
N1 (Pyrrole)Aryl groupsCould introduce pi-stacking interactions and improve potency.
C2/C3 (Pyrrole)Hydrophobic moietiesMay enhance binding affinity by occupying hydrophobic pockets.
C7 (Pyridine)Hydrogen bond donors/acceptorsCould introduce new interactions and improve selectivity.

Stereochemical Considerations and Their Influence on Biological Activity Profiles

Stereochemistry plays a pivotal role in the interaction of small molecules with their biological targets, which are themselves chiral. The compound this compound is an achiral molecule, meaning it does not have a non-superimposable mirror image and therefore does not exist as enantiomers or diastereomers. As such, stereochemical considerations are not applicable to the parent compound itself.

However, should this core scaffold be derivatized in a way that introduces a chiral center, the resulting stereoisomers would be expected to exhibit different biological activities. For example, if a chiral substituent were to be introduced at the N1 position of the pyrrole ring or at the amino group, the resulting enantiomers or diastereomers would likely display differential binding affinities and functional activities. This is because the three-dimensional arrangement of atoms would differ, leading to distinct interactions with the chiral environment of the biological target.

In a study of related imidazo[1',2':1,2]pyrrolo[3,4-c]pyridin-5-one derivatives, it was found that the S-enantiomer of the tested compounds was the active one against the respiratory syncytial virus (RSV). mdpi.com This underscores the critical importance of stereochemistry in the biological activity of chiral molecules containing a pyrrolopyridine core. Therefore, in any future drug development program based on the this compound scaffold, the introduction of chirality would necessitate the separation and individual biological evaluation of the resulting stereoisomers.

Rationalizing Activity Trends through Computational and Experimental Physicochemical Descriptors

The biological activity of a compound is intrinsically linked to its physicochemical properties. Descriptors such as pKa, lipophilicity (logP/logD), polar surface area (PSA), and hydrogen bonding capacity are crucial in determining a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity for its target.

For this compound, experimental data on its physicochemical properties are limited. However, computational methods can provide valuable estimates. The fluorine atom, being highly electronegative, is expected to lower the pKa of the nearby amino group and the pyridine nitrogen, making them less basic. This can impact the ionization state of the molecule at physiological pH, which in turn affects its interactions with biological targets and its solubility.

The table below presents computed physicochemical properties for the parent 1H-pyrrolo[3,2-b]pyridin-5-amine and the related 6-fluoro-1H-pyrrolo[3,2-b]pyridine to illustrate the potential impact of the fluorine and amino substituents.

CompoundMolecular FormulaMolecular WeightXLogP3-AATopological Polar Surface Area (Ų)Hydrogen Bond DonorsHydrogen Bond Acceptors
1H-pyrrolo[3,2-b]pyridin-5-amine nih.govC₇H₇N₃133.150.754.722
6-fluoro-1H-pyrrolo[3,2-b]pyridine ambeed.comC₇H₅FN₂136.131.1728.712

Data for the specific compound this compound is not available in these public sources.

These descriptors can be used in quantitative structure-activity relationship (QSAR) studies to build models that predict the biological activity of new analogues. nih.gov By correlating these physicochemical properties with in vitro potency, researchers can gain a deeper understanding of the key drivers of activity and design new compounds with improved properties.

Role of Halogen Bonding and Other Non-Covalent Interactions in Molecular Recognition

Non-covalent interactions are fundamental to the specific recognition of a ligand by its biological target. For this compound, several types of non-covalent interactions are expected to be important for its molecular recognition.

The amino group and the nitrogen atoms in the pyrrole and pyridine rings can act as hydrogen bond donors and acceptors, respectively. These interactions are often crucial for anchoring a ligand within a binding site. The aromatic pyrrolopyridine core can also participate in π-π stacking and cation-π interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

A particularly interesting non-covalent interaction involving the fluorine atom is the halogen bond. A halogen bond is a non-covalent interaction between a halogen atom (in this case, fluorine) and a Lewis base (such as an oxygen or nitrogen atom). nih.gov While fluorine is the least polarizable of the halogens and thus forms the weakest halogen bonds, these interactions can still contribute to binding affinity and selectivity. The electron-withdrawing nature of the pyridine ring can create a positive region on the outer side of the fluorine atom (a σ-hole), which can then interact favorably with an electron-rich atom in the binding site of a protein.

While specific studies on halogen bonding in this compound are not available, the potential for such interactions should be considered in any molecular modeling or drug design efforts based on this scaffold. Computational studies, such as quantum mechanics calculations and molecular docking, can help to identify and characterize potential halogen bonds and other key non-covalent interactions that govern the molecular recognition of this compound.

In Vitro Biological Evaluation and Mechanistic Characterization

Enzyme Inhibition Profiling

Kinase Inhibition Studies

The pyrrolo[3,2-b]pyridine scaffold is a key feature in a variety of kinase inhibitors. Modifications to this core structure have led to the development of potent inhibitors for several kinase families.

Fibroblast Growth Factor Receptors (FGFRs): Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of FGFR1, 2, and 3. rsc.orgnih.gov One such derivative, compound 4h, demonstrated significant inhibitory activity with IC50 values of 7, 9, and 25 nM for FGFR1, FGFR2, and FGFR3, respectively. nih.gov This inhibition is crucial as abnormal FGFR signaling is linked to various cancers. nih.govpensoft.net Additionally, 5-formyl-pyrrolo[3,2-b]pyridine derivatives have been developed as reversible-covalent inhibitors of FGFR4, showing single-digit nanomolar activity against both wild-type and mutant variants. nih.gov

Phosphodiesterase 4B (PDE4B): A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been synthesized and evaluated as selective and potent inhibitors of PDE4B. nih.gov Compound 11h from this series showed promising PDE4B inhibition, which is significant as PDE4B is a key regulator of inflammatory processes and has been implicated in several central nervous system diseases. nih.gov

Spleen Tyrosine Kinase (SYK) and Fms-like Tyrosine Kinase 3 (FLT3): Certain pyrrolo[3,4-c]pyridine derivatives have demonstrated potent inhibition of both SYK and FLT3. nih.gov The 7-fluoro substitution on this scaffold was found to significantly impact the activity. nih.gov Furthermore, 1H-pyrrolo[2,3-b]pyridine derivatives have been specifically designed as FLT3 inhibitors for the treatment of Acute Myeloid Leukemia (AML), with some compounds showing significant inhibition of both wild-type and ITD-mutant FLT3. nih.govsemanticscholar.org One derivative, CM5, demonstrated potent inhibition against FLT3-dependent human AML cell lines. nih.gov

c-Met Kinase: Novel 6-aminofuro[3,2-c]pyridines have been described as potent inhibitors of c-Met kinase. nih.gov This is therapeutically relevant as c-Met is a receptor tyrosine kinase that, when dysregulated, can drive tumor growth and metastasis.

Glycogen Synthase Kinase-3 (GSK-3): Pyrazolo[3,4-b]pyridines and pyrrolo[2,3-b]pyridine-based compounds have been identified as potent inhibitors of GSK-3. nih.govresearchgate.netresearchgate.net A novel pyrrolo[2,3-b]pyridine derivative, S01, was rationally designed and inhibited GSK-3β with an IC50 of 0.35 ± 0.06 nM, showing potential for treating Alzheimer's disease. nih.gov

Receptor-Interacting Protein Kinase 1 (RIPK1): Pyrrolo[2,3-b]pyridines are among the distinct series of compounds identified as potent inhibitors of RIPK1 kinase, which is involved in necroptosis, a form of programmed cell death. nih.gov A pyridine (B92270) derivative based on pyrrole[2,3-b]pyridine, known as Sibiriline, has been shown to inhibit TNF-induced RIPK1-dependent necrosis. frontiersin.org

Inhibition of Other Enzyme Classes

Enoyl-Acyl Carrier Protein Reductase (InhA): While direct inhibition by 6-fluoro-1H-pyrrolo[3,2-b]pyridin-5-amine is not specified, the broader class of arylamides has been identified as a novel class of potent InhA inhibitors. nih.govnih.gov InhA is a key enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, making it a crucial target for anti-tuberculosis drugs. nih.govmdpi.comuniprot.org

Anti-Infective Activities

Antiviral Efficacy

The pyrrolopyridine scaffold and its derivatives have been investigated for their antiviral properties.

HIV-1: Bicyclic hydroxy-1H-pyrrolopyridine-triones have been reported as a new family of HIV-1 integrase inhibitors. nih.govnih.gov These compounds show low micromolar inhibitory potencies and are selective for the strand transfer reaction. nih.gov Additionally, certain 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have demonstrated moderate activity in inhibiting HIV-1 replication. nih.gov

Enteroviruses and Other RNA Viruses: A series of novel unsaturated five-membered benzo-heterocyclic amine derivatives have shown potent broad-spectrum antiviral activity, including against Coxsackie B3 virus, an enterovirus. nih.gov Electron-withdrawing substituents on the aromatic ring, such as fluorine, were found to favor antiviral activity towards RNA viruses. nih.gov

Antimycobacterial Potency against Mycobacterium tuberculosis

As mentioned in section 4.1.2, the enzyme InhA is a validated target for Mycobacterium tuberculosis. nih.govnih.govmdpi.comtouro.edu The discovery of arylamides as potent InhA inhibitors suggests that derivatives of this compound could be explored for their antimycobacterial potential. nih.gov These direct InhA inhibitors are of particular interest as they may circumvent common resistance mechanisms to current anti-tubercular drugs. nih.gov

Cellular Pathway Modulation

The inhibitory activities of this compound derivatives on various kinases and enzymes translate to the modulation of several critical cellular pathways.

Cancer Proliferation and Survival: By inhibiting kinases like FGFR, c-Met, and FLT3, these compounds can disrupt signaling pathways that are essential for cancer cell proliferation, survival, migration, and angiogenesis. nih.govnih.govnih.gov For example, a 1H-pyrrolo[2,3-b]pyridine derivative, 4h, was shown to inhibit breast cancer cell proliferation and induce apoptosis by modulating the FGF-FGFR axis. nih.gov

Inflammatory Responses: Inhibition of PDE4B and SYK can modulate inflammatory pathways. nih.govnih.gov PDE4B inhibitors have been shown to have anti-inflammatory effects by regulating intracellular cAMP levels in immune cells. nih.gov

Neurodegenerative Processes: The potent inhibition of GSK-3β by pyrrolo[2,3-b]pyridine derivatives suggests a role in modulating pathways related to neurodegenerative diseases like Alzheimer's. nih.gov Inhibition of GSK-3β can lead to a decrease in tau protein hyperphosphorylation, a hallmark of the disease. nih.gov

Programmed Cell Death: As inhibitors of RIPK1, pyrrolo[2,3-b]pyridine derivatives can modulate the necroptosis pathway, which has implications for diseases driven by inflammatory cell death. nih.gov

An extensive review of scientific literature reveals a notable absence of specific in vitro biological evaluation data for the chemical compound This compound . Despite searches for its effects on key cellular processes, no dedicated research studies were identified that focused on the areas outlined for this article.

The conducted searches for "this compound" in conjunction with terms such as "cell proliferation," "apoptosis," "cellular migration," "invasion," "immunomodulatory effects," "cytokine release," and "necroptosis inhibition" did not yield any specific results for this particular compound.

While research exists for structurally related compounds, such as derivatives of the broader 1H-pyrrolo[2,3-b]pyridine class, these findings are not directly applicable to this compound. In medicinal chemistry and pharmacology, even minor alterations to a chemical structure, such as the position of a fluorine atom or an amine group, can significantly change the biological activity of a compound. Therefore, extrapolating data from related but distinct molecules would be scientifically inaccurate and speculative.

Consequently, it is not possible to provide a detailed and scientifically accurate article on the in vitro biological evaluation and mechanistic characterization of this compound as per the requested outline, due to the lack of available research data in the public domain.

Computational Chemistry and Advanced Molecular Modeling Applications

Ligand-Target Interaction Studies via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is instrumental in understanding how a ligand, such as 6-fluoro-1H-pyrrolo[3,2-b]pyridin-5-amine, might interact with a biological target, typically a protein receptor.

Characterization of Binding Modes and Identification of Key Receptor-Ligand Interactions

Molecular docking studies on analogous pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d]pyrimidine derivatives have successfully characterized their binding modes within the active sites of various protein kinases, which are common targets in cancer therapy. These studies reveal that the pyrrolopyridine scaffold often serves as a hinge-binding motif, forming critical hydrogen bonds with the backbone of the protein's hinge region.

For this compound, it is hypothesized that the nitrogen atoms in the pyridine (B92270) and pyrrole (B145914) rings, along with the exocyclic amine group, would be key players in forming hydrogen bonds. The fluorine atom at the 6-position can modulate the electronic properties of the ring system, potentially influencing the strength of these interactions and also participating in favorable orthogonal interactions with the receptor. Hydrophobic interactions are also critical for binding affinity, and the planar pyrrolopyridine core is expected to form stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site.

Table 1: Potential Key Receptor-Ligand Interactions for this compound based on Analog Studies

Interaction TypePotential Participating Groups of the LigandPotential Interacting Residues in a Kinase Active Site
Hydrogen BondingPyrrole N-H, Pyridine N, 5-amino groupBackbone amides and carbonyls in the hinge region (e.g., Cysteine, Alanine)
Hydrophobic InteractionsPyrrolopyridine ring systemAromatic residues (e.g., Phenylalanine, Tyrosine), Aliphatic residues (e.g., Leucine, Valine)
Halogen Bonding6-fluoro groupElectron-rich atoms (e.g., backbone carbonyl oxygen)

Exploration of Allosteric Binding Sites and Mechanisms

Beyond the primary (orthosteric) binding site, some drugs exert their effects by binding to allosteric sites, which are distinct from the active site and modulate the protein's activity. While less common, computational methods like blind docking and molecular dynamics simulations can be employed to explore potential allosteric binding pockets for ligands like this compound. Studies on related heterocyclic compounds have sometimes revealed unexpected binding modes outside the primary active site, suggesting the possibility of allosteric modulation. The exploration of such mechanisms for the pyrrolo[3,2-b]pyridine scaffold could open new avenues for therapeutic intervention.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Compound Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are invaluable for predicting the activity of new, unsynthesized compounds and for optimizing lead compounds.

3D-QSAR studies on classes of compounds including pyrrolopyrimidines and other nitrogen-containing heterocycles have been successfully used to build predictive models. These models often highlight the importance of steric, electrostatic, and hydrophobic fields in determining biological activity. For a series of analogs of this compound, a QSAR model could be developed by synthesizing and testing a range of derivatives with different substituents. The model would likely indicate that the spatial arrangement of hydrogen bond donors and acceptors, as well as the electrostatic potential generated by the fluorine atom, are critical for activity. Such a model would guide the design of new derivatives with potentially enhanced potency and selectivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deep understanding of the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Electronic Density Distribution and Electrostatic Potential Analysis

DFT calculations on 7-azaindole (B17877) derivatives have been used to analyze their electronic structure. For this compound, similar calculations would reveal the distribution of electron density across the molecule. The highly electronegative fluorine atom at the 6-position is expected to draw electron density towards it, creating a region of negative electrostatic potential. Conversely, the amino group at the 5-position would be a region of positive electrostatic potential and a hydrogen bond donor. The electrostatic potential map would be crucial in understanding and predicting the non-covalent interactions, such as hydrogen bonds and halogen bonds, that the molecule can form with its biological target.

Table 2: Predicted Electronic Properties of this compound based on Analog DFT Studies

PropertyPredicted CharacteristicImplication for Biological Activity
Electron DensityHigh around the fluorine and nitrogen atomsInfluences sites of interaction with the receptor
Electrostatic PotentialNegative potential near the fluorine atom, Positive potential near the amino groupGuides the formation of specific hydrogen and halogen bonds
Dipole MomentSignificant, influenced by the fluorine and amino substituentsAffects solubility and overall binding energetics

Conformational Analysis and Tautomeric Preferences of the Pyrrolopyridine System

The pyrrolopyridine system can exist in different tautomeric forms, which can have different biological activities. Quantum chemical calculations are a powerful tool to determine the relative energies of these tautomers and thus predict the most stable form. For this compound, it is important to confirm the stability of the depicted 1H-tautomer relative to other possible forms. The conformational flexibility of the molecule, although limited due to its rigid bicyclic core, can also be investigated. The orientation of the amino group, for instance, could be important for its interaction with a receptor. Computational studies on related systems have shown that the preferred tautomeric and conformational states can be influenced by the electronic nature of the substituents.

In the absence of extensive experimental data, computational chemistry and molecular modeling provide a powerful and insightful platform for the preliminary evaluation of this compound as a potential drug candidate. Through molecular docking, QSAR, and quantum chemical calculations, it is possible to build a comprehensive, albeit predictive, understanding of its likely interactions with biological targets, its structure-activity relationships, and its fundamental electronic properties. The insights gained from studies on analogous pyrrolopyridine derivatives strongly suggest that this compound possesses the key structural and electronic features necessary for biological activity, making it a promising scaffold for further investigation in drug discovery programs.

Molecular Dynamics Simulations and Conformational Landscape Exploration of Ligand-Protein Complexes

Molecular dynamics (MD) simulations are powerful computational tools for investigating the physical movements of atoms and molecules, providing a detailed view of the dynamic interactions between a ligand, such as this compound, and its protein target. These simulations offer insights into the conformational landscape of the ligand-protein complex, revealing the stability of binding modes, the nature of intermolecular interactions, and the energetic factors that govern binding affinity.

The application of MD simulations to study the complexes of pyrrolopyridine derivatives with their target proteins, such as kinases, has been instrumental in understanding their inhibitory mechanisms. nih.govmdpi.com For a given ligand-protein complex, an MD simulation can elucidate the flexibility of both the ligand and the protein, highlighting conformational changes that may occur upon binding. mdpi.com

A typical MD simulation protocol for a ligand-protein complex involves several stages, starting from an initial docked pose. The system is solvated in a water box with appropriate ions to neutralize the charge, followed by energy minimization to remove steric clashes. The system is then gradually heated to a physiological temperature and equilibrated to ensure a stable starting point for the production simulation. The production run, which can span from nanoseconds to microseconds, generates a trajectory of atomic coordinates over time, from which various properties of the complex can be analyzed. nih.gov

One of the key analyses performed on MD simulation trajectories is the Root Mean Square Deviation (RMSD), which measures the average deviation of a protein or ligand's backbone atoms from a reference structure over time. A stable RMSD profile for both the protein and the ligand suggests that the complex has reached equilibrium and the ligand remains stably bound in the active site. nih.gov The stability of the complex is often further assessed by analyzing the Root Mean Square Fluctuation (RMSF) of individual residues, which can identify flexible regions of the protein that may be involved in ligand binding.

The interactions between the ligand and the protein are also a primary focus of MD simulation analysis. The persistence of hydrogen bonds and hydrophobic contacts throughout the simulation provides strong evidence for the stability of the binding mode. nih.gov For instance, the pyrrolopyridine core of a ligand can form crucial hydrogen bonds with the hinge region of a kinase, a common binding motif for this class of inhibitors. nih.gov

To quantify the binding affinity, methods such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often employed to calculate the binding free energy of the ligand-protein complex. nih.gov This approach considers various energy components, including van der Waals, electrostatic, and solvation energies, to provide an estimate of the binding strength. rsc.org Furthermore, per-residue energy decomposition analysis can pinpoint the specific amino acid residues that contribute most significantly to the binding energy, offering valuable information for the rational design of more potent inhibitors. nih.gov

The conformational landscape of the ligand within the binding pocket can be explored by analyzing the trajectory for different ligand poses and orientations. This exploration can reveal alternative binding modes or highlight the dynamic nature of the ligand's interaction with the protein. Understanding this landscape is crucial for a comprehensive understanding of the ligand's mechanism of action.

The following tables present hypothetical data that could be generated from an MD simulation study of this compound complexed with a target protein, illustrating the types of analyses that are typically performed.

Table 1: RMSD Analysis of Ligand-Protein Complex

Simulation Time (ns)Protein RMSD (Å)Ligand RMSD (Å)
00.000.00
101.250.80
201.500.95
301.451.00
401.600.90
501.550.92

Table 2: Key Intermolecular Interactions and Occupancy

Interacting ResidueInteraction TypeDistance (Å)Occupancy (%)
Glu520Hydrogen Bond2.895
Met524Hydrogen Bond3.180
Asp630π-cation4.560
Val490Hydrophobic3.998
Leu580Hydrophobic4.292

Table 3: Binding Free Energy Calculation (MM/GBSA)

Energy ComponentValue (kcal/mol)
Van der Waals Energy-45.5
Electrostatic Energy-20.8
Polar Solvation Energy35.2
Non-polar Solvation Energy-5.9
Total Binding Free Energy -37.0

Table 4: Per-Residue Energy Contribution to Binding

ResidueContribution (kcal/mol)
Glu520-4.2
Met524-3.5
Val490-2.8
Leu580-2.5
Asp630-1.9

These computational approaches provide a dynamic and detailed picture of the interactions between this compound and its biological target, complementing experimental data and guiding further drug discovery efforts.

Future Research Directions and Translational Perspectives

Identification of Novel Molecular Targets for 6-fluoro-1H-pyrrolo[3,2-b]pyridin-5-amine Derivatives

The azaindole framework is a well-established pharmacophore in medicinal chemistry, known for its ability to interact with a diverse range of protein targets, particularly kinases. nih.gov The exploration of novel molecular targets for derivatives of this compound is a key area for future investigation.

Kinase Inhibition: A primary focus for derivatives of this compound will likely be the vast landscape of protein kinases. The pyrrolopyridine scaffold is a known hinge-binding motif, crucial for the inhibition of many kinases. Research on structurally related compounds has highlighted several potential kinase targets:

Dual-specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A): This kinase is implicated in neurodegenerative diseases such as Alzheimer's, making it a compelling therapeutic target. chemrxiv.orgnih.gov AI-driven de novo design has already identified pyrazolyl-1H-pyrrolo[2,3-b]pyridine derivatives as potent DYRK1A inhibitors. chemrxiv.orgnih.gov

FMS Kinase (CSF-1R): As a member of the type III receptor tyrosine kinase family, FMS kinase is over-expressed in various cancers. nih.govresearchgate.net Pyrrolo[3,2-c]pyridine derivatives have demonstrated potent inhibitory effects against this kinase. nih.govresearchgate.net

Aurora A Kinase: This kinase is a critical regulator of cell division, and its inhibition is a validated strategy in oncology. nih.gov Novel 3-(pyrrolopyridin-2-yl)indazole derivatives have been identified as potent inhibitors of Aurora A. nih.gov

The table below summarizes potential kinase targets for derivatives of this compound based on activities of related pyrrolopyridine compounds.

Kinase TargetTherapeutic AreaRationale for Targeting
DYRK1ANeurodegenerative DiseasesImplicated in the pathology of Alzheimer's disease. chemrxiv.orgnih.gov
FMS KinaseOncologyOver-expressed in several cancer types. nih.govresearchgate.net
Aurora A KinaseOncologyKey regulator of mitosis in cancer cells. nih.gov
SIK2InflammationInhibition can modulate inflammatory cytokine production. nih.gov

Beyond Kinases: While kinases are a primary focus, the versatility of the azaindole scaffold suggests that derivatives of this compound could be developed to target other protein families. For instance, azaindole derivatives have been investigated as non-nucleoside HIV-1 reverse transcriptase inhibitors and inhibitors of the Orai calcium channel, indicating a broader potential therapeutic scope. nih.gov

Development of More Efficient and Sustainable Synthetic Methodologies for Complex Analogs

The synthesis of diverse and complex analogs of this compound is crucial for establishing robust structure-activity relationships (SAR) and identifying lead compounds with optimal pharmacological properties. Future research will focus on developing more efficient and sustainable synthetic routes to access a wide range of functionalized derivatives.

Advanced Cross-Coupling Reactions: Modern organometallic chemistry provides a powerful toolkit for the functionalization of heterocyclic scaffolds like azaindoles. rsc.org Key strategies that will likely be employed include:

Suzuki-Miyaura Coupling: This versatile reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at different positions of the pyrrolopyridine ring system. nih.gov

Buchwald-Hartwig Amination: This reaction is instrumental in forming carbon-nitrogen bonds, enabling the introduction of diverse amine functionalities.

Sonogashira Coupling: This method facilitates the formation of carbon-carbon bonds between sp-hybridized carbons (alkynes) and sp2-hybridized carbons (aryl or vinyl halides), expanding the accessible chemical space. nih.gov

C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy for atom-economical synthesis, allowing for the late-stage modification of the azaindole core. cofc.edu

One-Pot and Multicomponent Reactions: To improve efficiency and reduce waste, the development of one-pot and multicomponent reactions for the synthesis of complex pyrrolopyridine derivatives is a significant area of interest. nih.govbeilstein-journals.org These approaches allow for the construction of complex molecules in a single synthetic operation, streamlining the drug discovery process.

The following table outlines some advanced synthetic methods applicable to the generation of complex this compound analogs.

Synthetic MethodologyDescriptionPotential Application
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling of an organoboron compound with a halide.Introduction of diverse aryl and heteroaryl substituents.
Buchwald-Hartwig AminationPalladium-catalyzed formation of a carbon-nitrogen bond.Installation of various primary and secondary amines.
C-H FunctionalizationDirect conversion of a C-H bond into a C-C or C-heteroatom bond.Late-stage diversification of the core structure. cofc.edu
One-Pot SynthesisMultiple reaction steps are carried out in a single reaction vessel.Increased efficiency and reduced purification steps. nih.govbeilstein-journals.org

Integration of Artificial Intelligence and Machine Learning in Pyrrolopyridine Drug Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of novel drug candidates. acs.org The application of these computational tools to the development of this compound derivatives holds immense promise.

Predictive Modeling and Virtual Screening:

Quantitative Structure-Activity Relationship (QSAR): ML-based QSAR models can be developed to predict the biological activity of novel pyrrolopyridine derivatives based on their chemical structures. researchgate.net This allows for the rapid in silico screening of large virtual libraries to prioritize compounds for synthesis and testing.

Toxicity Prediction: AI models can be trained to predict potential toxicities of new chemical entities, helping to de-risk drug development at an early stage. researchgate.net

De Novo Drug Design:

Generative Models: Generative AI algorithms can design entirely new molecules with desired properties. acs.org These models can be trained on known active compounds to generate novel pyrrolopyridine derivatives that are predicted to have high potency and selectivity for a specific molecular target. nih.govresearchgate.net

Lead Optimization:

Free Energy Perturbation (FEP): This computational method can accurately predict the change in binding affinity resulting from small chemical modifications to a lead compound. nih.gov FEP can guide the optimization of pyrrolopyridine derivatives to improve their potency and other pharmacological properties.

Implicit Scoring Models: Machine learning models can be trained to capture the "chemical intuition" of experienced medicinal chemists, helping to score and prioritize potential drug candidates based on a combination of factors including predicted activity, synthetic feasibility, and drug-likeness. sciencelink.net

The integration of these AI and ML approaches will undoubtedly accelerate the discovery and development of clinically viable drug candidates derived from the this compound scaffold.

Q & A

Q. Advanced

  • Cross-Validation : Compare experimental 19^{19}F NMR shifts with DFT-calculated chemical shifts to resolve ambiguities .
  • Isotopic Pattern Analysis : Use HRMS to distinguish between isobaric impurities and target compounds .
  • Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation, as seen in related pyrrolo-thiazine derivatives .

What are the critical storage conditions to maintain the stability of this compound in laboratory settings?

Basic
Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis or oxidation. Ensure low humidity (<30% RH) and avoid light exposure, as fluorinated heterocycles are prone to photodegradation .

What strategies are effective in optimizing the yield of fluorinated pyrrolopyridine derivatives under cross-coupling conditions?

Q. Advanced

  • Catalyst Optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (e.g., PPh₃ vs. XPhos) to enhance coupling efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of fluorinated intermediates .
  • Additives : Use phase-transfer catalysts (e.g., TBAB) or microwave irradiation to accelerate reaction kinetics .

Which analytical techniques are most reliable for quantifying residual solvents or by-products in synthesized this compound?

Q. Basic

  • GC-MS : Detect volatile impurities (e.g., Et₃N, DMF) with a capillary column and EI ionization .
  • HPLC-UV/ELSD : Monitor non-volatile by-products using a gradient elution protocol .
  • Karl Fischer Titration : Quantify trace moisture to ensure compound stability .

How does the fluorine substituent influence the electronic properties and intermolecular interactions of pyrrolo[3,2-b]pyridine derivatives in crystal packing?

Advanced
Fluorine’s electronegativity increases dipole moments, favoring specific hydrogen-bonding motifs. For example, in fluoropyrimidine analogs, C–F···H–N interactions stabilize crystal lattices . Computational studies (e.g., Hirshfeld surface analysis) can map intermolecular contacts, while X-ray crystallography reveals packing patterns influenced by fluorine’s van der Waals radius .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.